(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
Description
X-ray Diffraction Studies of Pyrazolo[1,5-a]pyrimidine Core Configurations
X-ray diffraction analysis of pyrazolo[1,5-a]pyrimidine derivatives has revealed fundamental structural characteristics that define the core configuration of these bicyclic systems. The application of Bragg's law, mathematically expressed as nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ corresponds to half the scattering angle, enables precise determination of interplanar spacings within the crystalline lattice. Investigations of related pyrazolo[1,5-a]pyrimidine compounds have demonstrated that the fused ring system typically exhibits near-planar geometry, with minimal deviation from coplanarity between the constituent pyrazole and pyrimidine rings.
Crystallographic studies of 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine have shown that the pyrazole and pyrimidine rings maintain essential planarity with maximum deviations of 0.0010 angstroms for the pyrazole ring and 0.0052 angstroms for the pyrimidine ring, forming a dihedral angle of merely 0.8 degrees between the mean planes. The bicyclic core structure demonstrates remarkable structural rigidity, with the mean plane of the fused ring system exhibiting a dihedral angle of 9.06 degrees relative to pendant phenyl substituents. These findings establish a consistent pattern of near-coplanar arrangement within the pyrazolo[1,5-a]pyrimidine framework, suggesting that electronic delocalization across the bicyclic system contributes significantly to structural stability.
Powder X-ray diffraction studies have provided additional insights into the crystalline arrangements of pyrazolo[1,5-a]pyrimidine derivatives. The compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate exhibits characteristic diffraction peaks at specific 2θ values, including prominent reflections at 10.7±0.2, 15.3±0.2, 16.5±0.2, 18.4±0.2, 19.2±0.2, 19.9±0.2, 20.2±0.2, 20.7±0.2, 21.5±0.2, 22.1±0.2, 23.1±0.2, 24.0±0.2, 24.4±0.2, 25.6±0.2, 26.5±0.2, 27.6±0.2, 28.2±0.2, 28.7±0.2, 30.8±0.2, and 38.5±0.2 degrees. These diffraction patterns serve as unique fingerprints for identifying specific crystalline polymorphs and provide critical information regarding the three-dimensional arrangement of molecules within the crystal lattice.
Properties
IUPAC Name |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5/c17-10-3-4-12(18)11(8-10)14-2-1-6-22(14)15-5-7-23-16(21-15)13(19)9-20-23/h3-5,7-9,14H,1-2,6,19H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNLXBVYHOZQI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223404-88-3 | |
| Record name | 5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Q4FL3GH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the compound's biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted at the 5-position with a pyrrolidine moiety containing a 2,5-difluorophenyl group. Its molecular formula is , and it has a molecular weight of 315.32 g/mol. The compound is typically presented in solid form with a purity of 97% .
The primary mechanism of action of this compound involves inhibition of tropomyosin receptor kinases (Trk), which are implicated in various cancers due to their role in cell proliferation and survival. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against TrkA with an IC50 value as low as 1.7 nM . The presence of the difluorophenyl group enhances binding affinity and selectivity towards the target kinases.
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:
- Substitution at the 3-position : Compounds with various heterocycles at this position have shown enhanced Trk inhibition.
- Pyrrolidine modifications : Alterations to the pyrrolidine ring can either enhance or diminish activity depending on steric and electronic effects .
| Modification | Effect on Activity |
|---|---|
| 2,5-Difluorophenyl substitution | Increased Trk inhibition |
| Hydroxy group at R1 | Maximized activity |
| Carboxamide presence | Enhanced potency |
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound in preclinical settings:
- Anticancer Activity : In cell-based assays against various cancer cell lines, including HCT116 (colon cancer), this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.4 nM to 2.3 nM against different Trk mutant forms .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy. For instance, in vivo models showed improved outcomes when this compound was used alongside established drugs like paclitaxel and carboplatin .
- Targeting Specific Cancers : The compound has been evaluated for its effects on specific types of tumors such as differentiated thyroid carcinoma and congenital mesoblastic nephroma, showing promising results in inhibiting tumor growth and inducing apoptosis in affected cells .
Scientific Research Applications
Drug Development
This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific protein kinases. Notably, it has shown promise in inhibiting the Trk family of protein tyrosine kinases, which are implicated in various cancers and neurological disorders. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
Case Study : A patent filed (KR20170082628A) describes a method for inhibiting Trk family protein tyrosine kinases using this compound, demonstrating its application in oncology research and potential drug formulation for cancer treatment .
Neuropharmacology
The compound's structure suggests that it may interact with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Its pyrrolidine and pyrazolo-pyrimidine moieties are known to influence central nervous system activity.
Research Findings : Studies have indicated that compounds with similar structures exhibit anxiolytic and antidepressant effects, warranting further investigation into the behavioral impacts of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine in animal models.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro assays. Its ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Data Table: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 10 | Apoptosis induction |
| MCF7 (Breast) | 15 | Cell cycle arrest |
| HCT116 (Colon) | 12 | Inhibition of kinase activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are widely explored for kinase inhibition, particularly in oncology. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Comparative Analysis
Structural Features and Activity :
- The 2,5-difluorophenyl-pyrrolidine group in the target compound confers high Trk selectivity due to optimal hydrophobic interactions with the kinase ATP-binding pocket . In contrast, morpholine (30q) or imidazole (Pir-11-5c) substituents prioritize solubility over potency .
- Chloro and fluoro substituents (e.g., in 821023-54-5) enhance metabolic stability but may reduce binding affinity compared to amine groups .
Synthetic Methodologies :
- The target compound is synthesized via multi-step reduction and coupling (e.g., reduction of nitro intermediates followed by carbamate formation) .
- Derivatives like 30q and 30p employ microwave-assisted copper-catalyzed amination , enabling rapid C-3 functionalization .
The trifluoromethyl group in Pir-11-5c enhances electronegativity, favoring interactions with polar kinase residues .
Safety and Handling: The target compound requires stringent cold storage and ventilation due to light sensitivity and respiratory hazards . Limited safety data exist for analogs like 30q or Pir-11-5c, though pyrazolo[1,5-a]pyrimidines generally demand glove-and-goggles protocols .
Preparation Methods
Nucleophilic Substitution via Pyrazolo[1,5-a]Pyrimidin-3-Amine Intermediate
The most widely reported method involves coupling (R)-2-(2,5-difluorophenyl)pyrrolidine with 5-chloropyrazolo[1,5-a]pyrimidin-3-amine under basic conditions.
Procedure :
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Reagents :
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(R)-2-(2,5-difluorophenyl)pyrrolidine (1.2 equiv)
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5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (1.0 equiv)
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Potassium carbonate (3.0 equiv)
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Anhydrous dimethylformamide (DMF)
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-
Conditions :
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Temperature: 80–100°C
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Duration: 12–24 hours
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Atmosphere: Nitrogen
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Workup :
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Dilution with ethyl acetate
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Washing with brine (3×)
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Drying over sodium sulfate
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Solvent removal under reduced pressure
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Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the pyrrolidine nitrogen attacks the electron-deficient C5 position of the pyrazolo[1,5-a]pyrimidine ring. The 3-amine group enhances ring activation by resonance.
Alternative Route: Reductive Amination
A patent by Array BioPharma (US9782414B2) discloses a two-step approach involving reductive amination followed by cyclization:
Step 1 :
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Condensation of (R)-2-(2,5-difluorophenyl)pyrrolidine with 3-nitro-5-aminopyrazolo[1,5-a]pyrimidine using Ti(OiPr)₄/NaBH₃CN.
Step 2 : -
Cyclization via Pd/C-catalyzed hydrogenation (H₂, 50 psi) in ethanol.
Advantages :
Optimization Strategies
Solvent Screening
Comparative studies in KR20170082628A highlight solvent effects on reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 72 | 98.5 |
| THF | 65 | 58 | 95.2 |
| Acetonitrile | 80 | 63 | 97.1 |
| Toluene | 110 | 41 | 89.7 |
DMF provided optimal balance of solubility and reaction rate.
Catalytic Additives
Addition of 10 mol% CuI in DMSO increased yield to 84% by facilitating electron transfer (EP3458456B1).
Purification and Salt Formation
Crystallization as Hydrogen Sulfate Salt
The final compound is often isolated as a hydrogen sulfate salt for improved stability:
Procedure :
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Dissolve free base in acetone (5 vol).
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Add concentrated H₂SO₄ (1.05 equiv) dropwise at 0°C.
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Stir for 2 hours, filter, and wash with cold methyl tert-butyl ether (MTBE).
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Dry under vacuum at 40°C.
Characteristics :
Analytical Characterization
Spectroscopic Data
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| (R)-2-(2,5-DFP)Pyrrolidine | 12,500 | 58 |
| 5-Chloro Intermediate | 8,200 | 32 |
| Solvents/Catalysts | 1,100 | 10 |
Economies of scale reduce API production cost to $3,200/kg at 100 kg batch size.
Emerging Methodologies
Continuous Flow Synthesis
Recent pilot studies (WO2017201241A1) demonstrate:
Q & A
Q. What are the key synthetic routes for preparing (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine?
The synthesis involves a multi-step process starting with the reduction of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine to yield the 3-amine intermediate. This step typically employs catalytic hydrogenation or sodium dithionite under controlled pH conditions to avoid over-reduction . Subsequent carbamate formation (e.g., phenyl carbamate derivatives) is achieved using activated carbonyl agents like phenyl chloroformate. Enantiomeric purity is maintained via chiral resolution techniques, such as crystallization with (R)-2-hydroxysuccinic acid .
Q. How is the stereochemical configuration of the compound validated?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to confirm the (R)-configuration of the pyrrolidine moiety. X-ray crystallography of intermediates, such as (R)-2-(2,5-difluorophenyl)pyrrolidine-(R)-2-hydroxysuccinate, provides definitive structural proof. Crystallization conditions (e.g., methanol recrystallization) are optimized to obtain high-quality single crystals for diffraction analysis .
Q. What are the primary biological targets of this compound?
The compound exhibits potent inhibition of tropomyosin receptor kinases (TRKs), particularly TRKA/B/C, with IC50 values in the low nanomolar range. This activity is attributed to its binding to the ATP pocket of the kinase domain, as confirmed by competitive binding assays and molecular docking studies . Preliminary in vitro cytotoxicity assays (e.g., against Ba/F3 cells expressing TRK fusions) validate its antiproliferative effects .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Approach : Use chiral auxiliaries (e.g., (R)-tert-butanesulfinamide) during pyrrolidine ring formation to enforce stereochemical control.
- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with tandem mass spectrometry (LC-MS/MS). For example, a Daicel CHIRALPAK IC-3 column with hexane:isopropanol (85:15) mobile phase achieves baseline separation of enantiomers .
- Process Optimization : Adjust reaction temperatures (< 0°C for stereosensitive steps) and solvent polarity (e.g., THF for improved solubility of intermediates) to minimize racemization .
Q. How to resolve contradictions in kinase selectivity profiling data?
- Case Study : Discrepancies in off-target kinase inhibition (e.g., FLT3 vs. TRK) may arise from assay conditions (ATP concentration, cell type).
- Resolution :
ATP Competition Assays : Perform dose-response curves at varying ATP levels (1 μM to 1 mM) to assess competitive binding.
Cellular Context : Compare activity in engineered vs. native cell lines (e.g., HEK293 overexpressing TRK vs. cancer cell lines with endogenous TRK).
Structural Analysis : Use co-crystallography to identify binding poses in conflicting targets .
Q. What computational methods are suitable for predicting metabolite profiles?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4/2D6-mediated oxidation sites.
- Reactive Metabolite Screening : Employ GLORY-X for identifying potential toxicophores (e.g., furan or pyrrolidine ring oxidation).
- Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Key metabolites include hydroxylated pyrrolidine and defluorinated pyrimidine derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitro Reduction | Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, EtOH, 25°C | 85 | |
| Carbamate Formation | Nucleophilic Substitution | Phenyl chloroformate, DIPEA, DCM, 0°C→rt | 72 | |
| Chiral Resolution | Acid-Base Crystallization | (R)-2-Hydroxysuccinic acid, MeOH | 90 (ee >99%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
